molecular formula C12H14Cl2O4 B13734127 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate CAS No. 36227-43-7

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate

Cat. No.: B13734127
CAS No.: 36227-43-7
M. Wt: 293.14 g/mol
InChI Key: CTJHMNLYFUNLIM-UHFFFAOYSA-N
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Description

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₄. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxybutyl group and a dichlorophenoxyacetate moiety, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 4-hydroxybutanol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Hydroxybutyl (2,4-dichlorophenoxy)acetate can be compared with other similar compounds, such as:

Properties

CAS No.

36227-43-7

Molecular Formula

C12H14Cl2O4

Molecular Weight

293.14 g/mol

IUPAC Name

4-hydroxybutyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H14Cl2O4/c13-9-3-4-11(10(14)7-9)18-8-12(16)17-6-2-1-5-15/h3-4,7,15H,1-2,5-6,8H2

InChI Key

CTJHMNLYFUNLIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCCCO

Origin of Product

United States

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